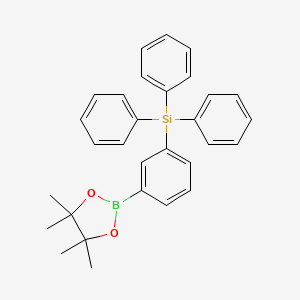
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane
Übersicht
Beschreibung
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane is a useful research compound. Its molecular formula is C30H31BO2Si and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- It is utilized in studying boric acid ester intermediates with benzene rings (Huang et al., 2021).
- The compound is used to synthesize boron-capped polyenes, which are intermediates potentially useful for LCD technology and as therapeutic agents for neurological conditions (Das et al., 2015).
- It serves as a latent acrolein synthon in the double nucleophilic addition reaction of ketene silyl (Shimizu et al., 2010).
- The compound is noted for its synthesized product's scientific relevance (Leigh et al., 1997).
- It has inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
- Tetraphenylsilane, a related compound, is a promising core for high Tg host materials in blue TADF OLEDs (Choi et al., 2017).
- It is structurally stable with no significant intramolecular or intermolecular interaction (Coombs et al., 2006).
- Boronated triaryl and tetraaryl phosphonium salts, related compounds, can be used in cytotoxicity studies and boron uptake in cells (Morrison et al., 2010).
- It is used as a host material in efficient blue phosphorescent OLEDs (Shih et al., 2007).
- Luminescent compounds synthesized from it emit in the violet-blue region and offer higher thermal stability (Bai & Wang, 2004).
- It facilitates the synthesis of electron transport materials and host materials in OLEDs (Xiangdong et al., 2017).
- Nanoparticles containing this compound exhibit bright fluorescence emission with high quantum yields (Fischer et al., 2013).
- It has potential applications in electrochromic polymers for textile/plastic electrochromic cells (Beaupré et al., 2006).
- Photocatalytic oxidation of organo-silanes and phosphines by visible light can be used for synthesis (Rettig et al., 2019).
- It contributes to the development of novel lipogenic inhibitors, potential lipid-lowering drugs (Das et al., 2011).
- Poly(methyl phenyl silane) and addition-fragmentation agents can photoinitiate the cationic polymerization of cyclic ethers and vinyl monomers (Hepuzer et al., 2000).
- It is involved in the preparation of highly luminous conjugated polymers exhibiting brilliant red colors (Zhu et al., 2007).
Eigenschaften
IUPAC Name |
triphenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31BO2Si/c1-29(2)30(3,4)33-31(32-29)24-15-14-22-28(23-24)34(25-16-8-5-9-17-25,26-18-10-6-11-19-26)27-20-12-7-13-21-27/h5-23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHVDZWEAZSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8134406.png)
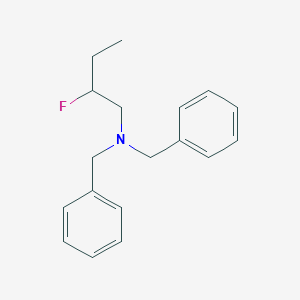
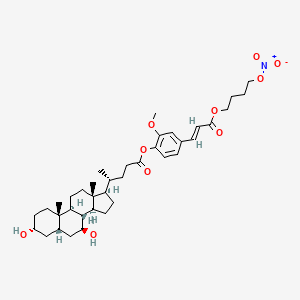
![[4-Bromo-2,5-bis(trifluoromethyl)phenyl]boronic acid](/img/structure/B8134424.png)
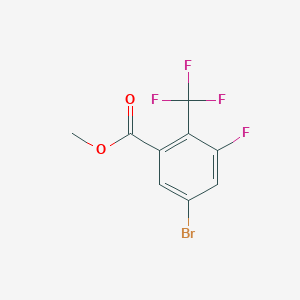
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8134434.png)
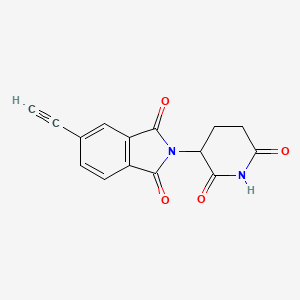
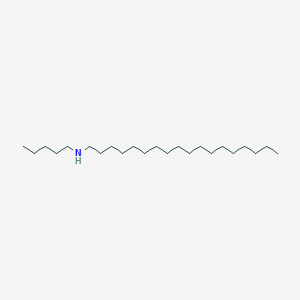
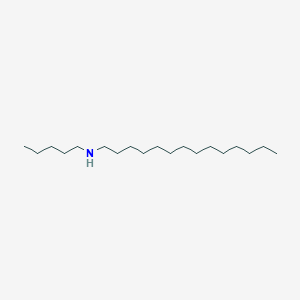
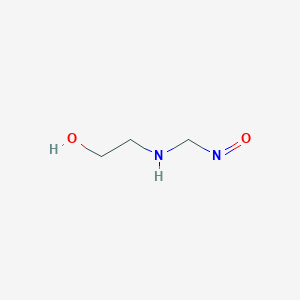
![(1alpha,4alpha)-3beta-Benzoylbicyclo[2.2.1]heptane-2beta-carboxylic acid](/img/structure/B8134489.png)
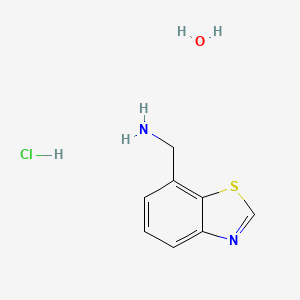

![5-Bromoimidazo[1,2-A]pyridin-8-OL](/img/structure/B8134498.png)